4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine
Overview
Description
4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a pyrimidine core substituted with piperazine and piperidine groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The piperazine and piperidine groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine, piperidine, and 2,6-difluorobenzoyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are usually conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield the reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives .
Scientific Research Applications
4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may act as an inhibitor of nucleoside transporters, thereby influencing nucleotide synthesis and adenosine regulation .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a different core structure and functional groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar piperazine and pyridine groups but different core structures.
Uniqueness
4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and piperidine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N5O/c1-15-14-18(25-21(24-15)28-8-3-2-4-9-28)26-10-12-27(13-11-26)20(29)19-16(22)6-5-7-17(19)23/h5-7,14H,2-4,8-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDBLICFRNCSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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